Acid Anthracene Brown PG

Vue d'ensemble

Description

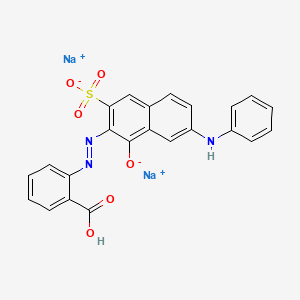

Acid Anthracene Brown PG is a synthetic azo dye. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings. This compound is known for its vibrant color and is commonly used in various industrial applications, including textiles, food, and cosmetics.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Acid Anthracene Brown PG typically involves diazotization and coupling reactions. The process begins with the diazotization of an aromatic amine, followed by coupling with a naphthol derivative. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction.

Industrial Production Methods

Industrial production of this compound involves large-scale diazotization and coupling processes. The use of continuous flow reactors and automated systems ensures consistent quality and high yield. The reaction is carefully monitored to maintain the desired pH and temperature, and the final product is purified through filtration and crystallization.

Analyse Des Réactions Chimiques

Types of Reactions

Acid Anthracene Brown PG undergoes various chemical reactions, including:

Oxidation: The azo group can be oxidized to form different products.

Reduction: The azo group can be reduced to form aromatic amines.

Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are used.

Substitution: Reagents like halogens and nitro compounds are used under acidic or basic conditions.

Major Products Formed

Oxidation: Oxidized products include quinones and other aromatic compounds.

Reduction: Reduced products are typically aromatic amines.

Substitution: Substituted products vary depending on the reagent used and the position of substitution on the aromatic ring.

Applications De Recherche Scientifique

Chemistry

Acid Anthracene Brown PG serves as a pH indicator and is utilized in various analytical techniques . Its ability to change color at different pH levels makes it valuable for titrations and other chemical analyses.

Biology

In biological research, this compound is employed in staining techniques for microscopy, allowing visualization of cellular structures. It acts as a marker in biological assays, aiding in the detection of specific biomolecules.

Medicine

Research has explored the potential of this compound in drug delivery systems and as a diagnostic tool . Its unique properties may facilitate targeted delivery of therapeutic agents or serve as a contrast agent in imaging studies.

Industrial Applications

This compound is extensively used in the:

- Textile Industry : For dyeing fabrics.

- Food Industry : As a colorant.

- Cosmetics : For coloring products.

Target Interactions

Anthracene compounds interact with various biological molecules due to their photo-responsive properties , which can lead to phototoxic effects when exposed to UV radiation. This interaction can generate reactive oxygen species that may damage cellular components.

Biochemical Pathways

Research indicates that certain bacteria can degrade anthracene through various metabolic pathways, highlighting the compound's environmental impact and potential biodegradability .

Case Study 1: Phototoxicity Assessment

A study assessed the phototoxic effects of this compound on aquatic organisms. Daphnia pulex were exposed to the compound under UV light, showing significant toxicity levels. The LC50 was determined to be approximately 1 µg/L under sunlight conditions, indicating high sensitivity among aquatic species .

Case Study 2: Staining Techniques in Microscopy

In a comparative analysis of staining agents for microscopy, this compound was evaluated against traditional dyes. Results showed superior contrast and resolution in cellular imaging, particularly for identifying nucleic acids .

Mécanisme D'action

The mechanism of action of Acid Anthracene Brown PG involves its interaction with various molecular targets. The azo group can undergo reduction to form aromatic amines, which can interact with cellular components. The compound can also bind to proteins and nucleic acids, affecting their function and structure. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Disodium 4-amino-3-((4-nitrophenyl)azo)benzenesulfonate

- Disodium 6-hydroxy-5-((4-sulfonatophenyl)azo)naphthalene-2-sulfonate

- Disodium 4-((2-hydroxy-1-naphthyl)azo)benzenesulfonate

Uniqueness

Acid Anthracene Brown PG is unique due to its specific structure, which imparts distinct color properties and reactivity. Its combination of sulfonate groups and azo linkage makes it highly soluble in water and suitable for various applications where other azo dyes may not be as effective.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Activité Biologique

Acid Anthracene Brown PG (CAS 6369-32-0) is a compound derived from anthracene, a polycyclic aromatic hydrocarbon (PAH) known for its various industrial applications, including its use as a dye and in biochemical research. Understanding the biological activity of this compound is crucial for assessing its environmental impact and potential health risks.

- Molecular Formula : C23H15N3Na2O6S

- Molecular Weight : 507.43 g/mol

- Physical State : Solid at room temperature

The biological activity of this compound is primarily linked to its interactions with cellular components and its potential to induce oxidative stress. Studies have shown that anthracene compounds can lead to the generation of reactive oxygen species (ROS), which may cause cellular damage and initiate various stress responses in organisms.

Oxidative Stress Induction

Research indicates that exposure to anthracene derivatives can activate antioxidant enzymes in various organisms. For instance, a study on Ulva lactuca (sea lettuce) demonstrated that exposure to anthracene led to increased activities of key antioxidant enzymes, such as:

- Ascorbate Peroxidase (AP)

- Catalase (CAT)

- Glutathione Reductase (GR)

- Glutathione Peroxidase (GP)

The maximal activity of these enzymes was observed at different time intervals post-exposure, indicating a robust response to oxidative stress induced by anthracene compounds .

Biodegradation Pathways

The biodegradation of this compound has been studied using various microbial strains. For example, certain bacteria like Brevibacillus sp., Pseudomonas sp., and Methylocystis sp. have shown the capability to degrade anthracene through multiple metabolic pathways, producing metabolites such as anthraquinone and phthalic acid derivatives. These findings highlight the potential for bioremediation applications involving this compound in contaminated environments .

Toxicological Profile

The toxicological effects of this compound have been evaluated in various studies:

- Acute Effects : Inhalation or skin contact can cause irritation, while chronic exposure may lead to skin allergies and other long-term effects.

- Carcinogenic Potential : Current data does not indicate that anthracene or its derivatives are carcinogenic in animal models; however, further studies are warranted to fully understand the implications for human health .

Case Studies

-

Antioxidant Response in Marine Algae :

- A study demonstrated that U. lactuca exposed to anthracene showed significant increases in antioxidant enzyme activities, suggesting a protective mechanism against oxidative damage.

- The study quantified enzyme activities over time, illustrating the dynamic response of marine organisms to PAH exposure .

-

Microbial Biodegradation :

- Research involving microbial strains capable of degrading anthracene highlighted the metabolic pathways utilized by these organisms, providing insights into natural remediation processes.

- Gas chromatography-mass spectrometry (GC-MS) was employed to analyze degradation products, confirming the efficacy of specific bacterial isolates in breaking down anthracene compounds .

Summary Table of Biological Activities

Propriétés

Numéro CAS |

6369-32-0 |

|---|---|

Formule moléculaire |

C23H17N3NaO6S |

Poids moléculaire |

486.5 g/mol |

Nom IUPAC |

disodium;6-anilino-3-[(2-carboxyphenyl)diazenyl]-4-oxidonaphthalene-2-sulfonate |

InChI |

InChI=1S/C23H17N3O6S.Na/c27-22-18-13-16(24-15-6-2-1-3-7-15)11-10-14(18)12-20(33(30,31)32)21(22)26-25-19-9-5-4-8-17(19)23(28)29;/h1-13,24,27H,(H,28,29)(H,30,31,32); |

Clé InChI |

NSMPOTSWZCMFEB-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC2=CC3=C(C(=C(C=C3C=C2)S(=O)(=O)[O-])N=NC4=CC=CC=C4C(=O)O)[O-].[Na+].[Na+] |

SMILES canonique |

C1=CC=C(C=C1)NC2=CC3=C(C(=C(C=C3C=C2)S(=O)(=O)O)N=NC4=CC=CC=C4C(=O)O)O.[Na] |

Key on ui other cas no. |

6369-32-0 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.